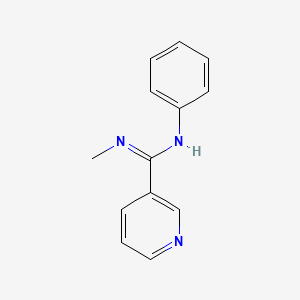
ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound with a variety of applications in scientific research. Its structure combines several functional groups which give it unique properties and reactivity, making it a subject of interest in multiple scientific fields including chemistry, biology, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate typically involves multi-step organic synthesis techniques. The key steps often include:
Formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable precursor.
Coupling the 1,2,4-oxadiazole derivative with an aromatic compound such as toluene under catalytic conditions.
Construction of the dihydroquinazolinone scaffold through cyclization involving an appropriate amine.
Esterification of the carboxylic acid derivative to yield the final ethyl benzoate ester.
Industrial Production Methods
Industrial production methods may involve the optimization of the above synthetic routes to increase yield and purity. This may include high-throughput catalytic processes, continuous flow synthesis, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may be carried out using agents like lithium aluminum hydride, which can target various functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups and reagents involved.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, nucleophiles such as amines and alcohols.
Major Products
Major products depend on the type of reaction and conditions:
Reduction: : Leads to the formation of more hydrogenated or simpler compounds like alcohols or amines.
Substitution: : Produces derivatives where specific atoms or groups are replaced by others, leading to a variety of substituted products.
科学研究应用
Ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate finds applications across several domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for pharmacological activities such as anti-inflammatory, antibacterial, and anticancer properties.
Industry: : Potential use in the development of materials with specific chemical properties.
作用机制
The specific mechanism of action can vary based on its application. In pharmacology, for instance, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets often involve the inhibition or activation of enzymes, modulation of signaling pathways, or binding to specific biomolecules to exert its effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(2,4-dioxo-1-((4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
Ethyl 2-(2,4-dioxo-1-((3-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate
Uniqueness
The uniqueness of ethyl 2-(2,4-dioxo-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate lies in its specific structural combination of functional groups, which influences its reactivity and potential applications. Its unique interactions in biological systems and diverse range of chemical reactions make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
1206999-33-8 |
|---|---|
分子式 |
C27H22N4O5 |
分子量 |
482.496 |
IUPAC 名称 |
ethyl 2-[1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-3-35-26(33)20-9-5-7-11-22(20)31-25(32)19-8-4-6-10-21(19)30(27(31)34)16-23-28-24(29-36-23)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3 |
InChI 键 |
WDPNUZOAKOBUPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)
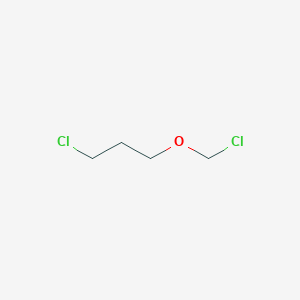
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846454.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2846458.png)
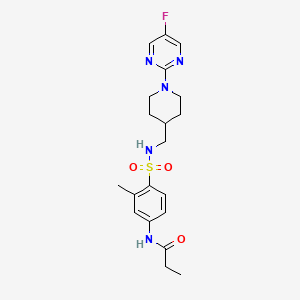
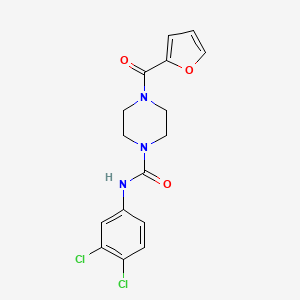
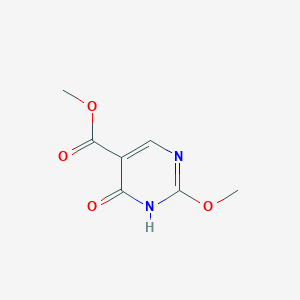
![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)
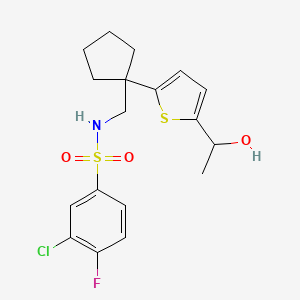
![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
